

# Application Note: Quantification of Ceftiofur in Plasma using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Ceftiofur	
Cat. No.:	B124693	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Pharmacokinetic and residue studies require a robust and reliable analytical method for the quantification of ceftiofur and its metabolites in biological matrices such as plasma. In biological systems, ceftiofur is rapidly metabolized to desfuroylceftiofur, which contains a free sulfhydryl group and can form conjugates with proteins.[2][3] Therefore, analytical methods typically involve a cleavage step to release the bound metabolite, followed by derivatization to a stable form, desfuroylceftiofur acetamide (DCA), for accurate quantification.[2][3][4]

This document provides a detailed protocol for the quantification of **ceftiofur** and its metabolites in plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on the conversion of all **ceftiofur**-related residues to DCA, followed by chromatographic separation and quantification.

## **Experimental Protocols**

1. Sample Preparation: Derivatization and Extraction

This protocol describes a common method for the derivatization of **ceftiofur** and its metabolites to desfuroyl**ceftiofur** acetamide (DCA) and subsequent solid-phase extraction (SPE) for



sample clean-up. An alternative protein precipitation method is also described.

- 1.1. Derivatization and Solid-Phase Extraction (SPE)
- Materials:
  - Plasma samples
  - Internal Standard (IS) solution (e.g., 100 μg/mL cefotaxime in methanol)
  - 0.4% Dithioerythritol (DTE) in borate buffer
  - Iodoacetamide buffer
  - Oasis HLB solid-phase extraction columns
  - 5% Glacial acetic acid in methanol
  - HPLC mobile phase for reconstitution
- Procedure:
  - Thaw frozen plasma samples and vortex to ensure homogeneity.
  - Pipette 100 μL of plasma into a clean test tube.
  - Add 15 μL of the internal standard solution (100 μg/mL cefotaxime).
  - Add 7 mL of 0.4% dithioerythritol in borate buffer.
  - Incubate the mixture in a water bath at 50°C for 15 minutes to cleave the thioester bond of ceftiofur and release desfuroylceftiofur.[5]
  - Cool the tubes to room temperature.
  - Add 1.5 mL of iodoacetamide buffer to derivatize the free sulfhydryl group of desfuroylceftiofur to the stable acetamide form (DCA).[5]
  - Condition an Oasis HLB extraction column.

## Methodological & Application





- Pass the entire solution through the pre-conditioned Oasis HLB extraction column.
- Elute the analyte and internal standard with 5% glacial acetic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
- Reconstitute the residue in 200 μL of the HPLC mobile phase.[5]
- Inject 50 μL into the HPLC system.[5]

#### 1.2. Alternative Sample Preparation: Protein Precipitation

For a more simplified approach, protein precipitation can be used.[2][3]

- Procedure:
  - Follow steps 1-7 from the derivatization protocol above.
  - Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).
  - Vortex vigorously and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube for direct injection or further clean-up if necessary.

### 2. HPLC-UV Analysis

- Instrumentation:
  - HPLC system with a UV detector
  - C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 μm)[1]
- Chromatographic Conditions:
  - Mobile Phase: A gradient mixture of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.[1] An alternative isocratic mobile phase consists of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v).[2][6]



Gradient Program: Start with 90% A and 10% B, ramp to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.[1]

Flow Rate: 1.0 mL/min[1]

Injection Volume: 45-50 μL[5][6]

UV Detection Wavelength: 265 nm or 266 nm.[1][4] Other reported wavelengths include
 292 nm and 310 nm.[6][7]

Column Temperature: 37°C[6]

### 3. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in the data presentation section.

## **Data Presentation**

The following tables summarize the quantitative data from various validated HPLC-UV methods for **ceftiofur** quantification in plasma.

Table 1: Chromatographic and Detection Parameters



Parameter	Method 1	Method 2	Method 3
Column	Symmetry C18 (4.6 x 250 mm, 5 μm)[1]	μ-Bondapack C18 (250mm x 4.6 mm, 5 μm)[2]	PLRP-S polymeric column[4]
Mobile Phase	A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile[1]	0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile (34:66, v/v)[2][6]	A: 0.1% TFA in WaterB: Acetonitrile[4]
Elution	Gradient[1]	Isocratic[2][6]	Gradient[4]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[2][6]	0.4 mL/min[4]
Detection Wavelength	265 nm[1]	310 nm[2][6]	266 nm[4]
Retention Time (Ceftiofur derivative)	~12 min[5]	Not Specified	Not Specified
Retention Time (IS - Cefotaxime)	~17 min[5]	Not Applicable	Not Applicable

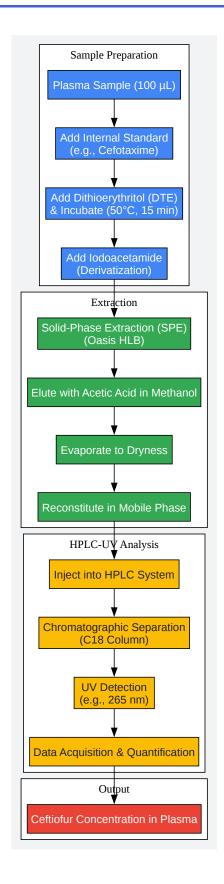
Table 2: Method Validation Parameters



Parameter	Method 1	Method 2	Method 3
Linearity Range (μg/mL)	0.1 - 100[1]	0.4 - 40[3]	0.1 - 10[2]
Correlation Coefficient (r²)	>0.999[1]	Not Specified	Not Specified
Limit of Quantification (LOQ) (µg/mL)	0.1[1]	Not Specified	0.11[2][6]
Limit of Detection (LOD) (μg/mL)	Not Specified	0.15[3]	0.03[2][6]
Intra-day Precision (%RSD)	0.7 - 4.5[1]	2.1 (at 5 μg/mL)[3]	Not Specified
Inter-day Precision (%RSD)	3.6 - 8.8[1]	10.3[3]	Not Specified
Accuracy/Recovery (%)	99% (average recovery)[1]	-4.2% (mean accuracy)[3]	Within acceptable limits[2]

# **Mandatory Visualization**





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Caption: Experimental workflow for **Ceftiofur** quantification in plasma.



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